molecular formula C14H25NO4 B11846915 tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B11846915
M. Wt: 271.35 g/mol
InChI Key: SUWIZZNTDCNBJD-UHFFFAOYSA-N
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Description

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. Its molecular formula is C12H21NO4, and it is known for its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a nucleophilic substitution reaction. This step may involve the use of tert-butyl chloride and a strong base such as sodium hydride.

    Hydroxyethylation: The hydroxyethyl group is introduced through an alkylation reaction using ethylene oxide or a similar reagent. This step typically requires the use of a catalyst and controlled reaction conditions to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the spirocyclic core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its stability and reactivity. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the spirocyclic core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate

Uniqueness

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential biological activity. The combination of the spirocyclic core and the hydroxyethyl group makes it distinct from other similar compounds, providing unique opportunities for its application in various fields.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-9-14(10-15)8-11(4-6-16)5-7-18-14/h11,16H,4-10H2,1-3H3

InChI Key

SUWIZZNTDCNBJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)CCO

Origin of Product

United States

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